

Vinpocetine N-Oxide PDE1 inhibition efficacy validation

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Compound Focus: Vinpocetine N-Oxide

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Vinpocetine PDE1 Inhibition Profile

The table below summarizes the quantitative data available for Vinpocetine's inhibition of Phosphodiesterase 1 (PDE1) isozymes.

PDE1 Isozyme	Substrate Preference	Inhibition by Vinpocetine (IC ₅₀)	Key Tissue/Cell Expression
PDE1A [1] [2]	cGMP [1] [2]	7.94 μM [3]	Brain, Contractile Vascular Smooth Muscle Cells (SMCs) [1]
PDE1B [1] [2]	cGMP [1] [2]	~8-20 μM [1] [2]	Brain, Macrophages [1]
PDE1C [1] [2]	cAMP & cGMP [1] [2]	~40-50 μM [1] [2]	Brain, Proliferating SMCs, Heart [1]

Vinpocetine is a selective inhibitor of the Ca²⁺/calmodulin-stimulated PDE1 family [1] [2]. It shows distinct affinities for different isoforms, being most potent against **PDE1A and PDE1B** and about 3- to 5-fold less potent against **PDE1C** [1] [2]. This inhibition leads to increased intracellular levels of cyclic nucleotides

(cAMP and cGMP), which is considered a primary mechanism behind its vasodilatory and neuroprotective effects [4].

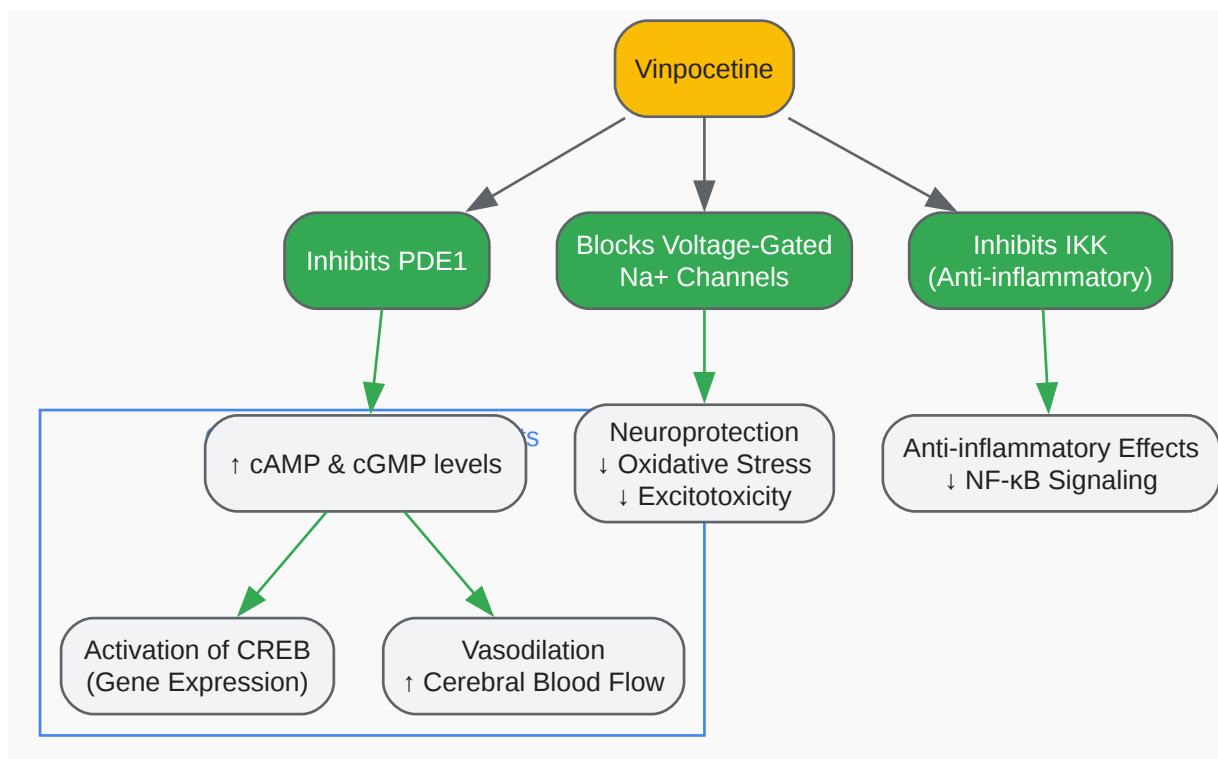
Experimental Evidence & Methodologies

The following are key experimental models and protocols used to validate Vinpocetine's efficacy, which could serve as a reference for future studies on **Vinpocetine N-Oxide**.

- **In Vitro PDE Enzyme Inhibition Assay:** The foundational data on Vinpocetine's IC₅₀ values were obtained from *in vitro* studies where the activity of recombinant or purified PDE1 isozymes was measured in the presence of the inhibitor. The concentration of vinpocetine that reduced enzyme activity by 50% (IC₅₀) was calculated [1] [2] [3].
- **In Vivo Model: Acute Pulmonary Hypertension**
 - **Objective:** To investigate if PDE1 inhibition augments the pulmonary vasodilator response to inhaled nitric oxide (NO) [5].
 - **Protocol:** Acute pulmonary hypertension was induced in awake lambs via intravenous infusion of a thromboxane A2 analog. Hemodynamic parameters were measured during administration of inhaled NO, both before and after an intravenous infusion of vinpocetine (1 mg.kg⁻¹.h⁻¹) [5].
 - **Outcome:** Vinpocetine enhanced the pulmonary vasodilation and increased the release of cGMP induced by inhaled NO, without causing systemic vasodilation. This demonstrates a target-specific potentiation of the NO-cGMP signaling pathway via PDE1 inhibition [5].
- **In Vivo Model: Cognitive Dysfunction (Alzheimer's Type)**
 - **Objective:** To assess the neuroprotective and cognitive-enhancing effects of Vinpocetine in a sporadic dementia model [6].
 - **Protocol:** Rats were given intracerebroventricular (ICV) injections of streptozotocin to induce cognitive deficits and oxidative stress. Animals were then treated with vinpocetine (5, 10, and 20 mg/kg, i.p.) for 21 days [6].
 - **Outcome:** Treatment significantly improved learning and memory in Morris water maze and passive avoidance tests. It also reduced oxidative stress markers and restored reduced glutathione levels, indicating the functional consequence of enhanced cyclic nucleotide signaling in the brain [6].

Mechanism of Action Overview

The following diagram illustrates the primary molecular mechanisms of Vinpocetine identified in the research, based on the PDE1 inhibition data and related pathways from the search results.



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Information on Vinpocetine N-Oxide

A significant gap exists in the publicly available scientific literature regarding **Vinpocetine N-Oxide**. None of the identified search results provided quantitative data on its potency, efficacy, or metabolic activity concerning PDE1 inhibition.

- **Status:** The metabolite **Vinpocetine N-Oxide** was not mentioned in any of the research articles, reviews, or databases retrieved during this search.
- **Suggested Avenues for Research:** To find information on this specific metabolite, you may need to:
 - Search specialized **patent databases** (e.g., USPTO, Espacenet), as this compound may be disclosed in patent applications.
 - Consult **chemical and pharmaceutical compound registries**.
 - Look for **pharmacokinetic and metabolism studies** on Vinpocetine that might list its N-Oxide as a minor metabolite, though these may not include efficacy data.

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